![molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8](/img/structure/B1328592.png)

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Übersicht

Beschreibung

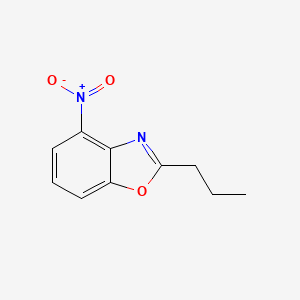

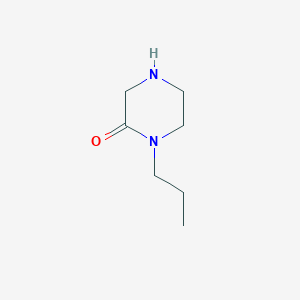

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of an imidazo ring fused to a pyridine ring, with a bromine atom and an ethyl ester group attached to the core structure. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine carboxylates involves various strategies. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the potential for synthesizing bioactive derivatives of imidazo[1,2-a]pyridine . Another approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to yield ethyl iminothiazolopyridine-4-carboxylates . Additionally, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrating the versatility of bromination reactions in the synthesis of brominated heterocycles .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives can be elucidated using spectroscopic methods and confirmed by elemental analysis. For example, the structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined using density functional theory (DFT) and compared with x-ray diffraction values, showing consistency between the calculated and experimental structures . This suggests that similar methods could be applied to determine the structure of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine carboxylates can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester were prepared via cyclization with bromopyruvic acid, demonstrating the reactivity of the imidazo[1,2-a]pyridine nucleus towards cyclization and functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine carboxylates are influenced by their molecular structure. The presence of substituents such as bromine atoms and ethyl ester groups can affect the compound's reactivity, solubility, and stability. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the chemical behavior of these compounds . These properties are crucial for the development of new compounds with desired biological activities and for optimizing their synthesis.

Wissenschaftliche Forschungsanwendungen

Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. These compounds have shown high effectiveness in inhibiting the replication of HBV DNA, with IC50 values ranging from 1.3 to 9.1 µM (Chen et al., 2011).

Pharmaceutical Synthesis via Suzuki–Miyaura Borylation

The Suzuki–Miyaura borylation reaction, a key method in pharmaceutical synthesis, has been used to prepare various active agents, including ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives. These derivatives have potential applications in anti-cancer and anti-TB (tuberculosis) treatments (Sanghavi et al., 2022).

Synthesis of Amide Derivatives

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been synthesized for coupling with various amino acid derivatives. This process has resulted in the production of amides with potential biological activity (Stanovnik et al., 2008).

Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines

Polychlorinated imidazo[1,2-α]pyridines, synthesized as analogs of chlorinated benzimidazoles, have been explored for potential applications. This synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines (Gudmundsson et al., 1997).

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyridines festooned with pyridine, thiazole, or pyrazole moieties have been synthesized and shown to possess significant antibacterial activities. This includes 6,8-dichloro-imidazo[1,2-a]pyridine derivatives which have been evaluated for their efficacy against model bacteria (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCJRWHNVNKULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)